5-Trifluoromethylsulfanyl-pyrazine-2-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This process can be carried out under various conditions, often requiring specific catalysts and reagents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Trifluoromethylsulfanyl-pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups to the pyrazine ring .
Scientific Research Applications
5-Trifluoromethylsulfanyl-pyrazine-2-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Trifluoromethylsulfanyl-pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various biochemical interactions, potentially inhibiting or activating certain enzymes and receptors. detailed studies on its exact mechanism are still limited .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazine derivatives such as:
- 5-(Trifluoromethyl)pyrazine-2-carbonitrile
- 5-(Methylsulfanyl)pyrazine-2-carbonitrile
- 5-(Ethylsulfanyl)pyrazine-2-carbonitrile
Uniqueness
What sets 5-Trifluoromethylsulfanyl-pyrazine-2-carbonitrile apart is its trifluoromethylsulfanyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
5-(trifluoromethylsulfanyl)pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3N3S/c7-6(8,9)13-5-3-11-4(1-10)2-12-5/h2-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXCFVWLOKBEHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)SC(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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